N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound featuring a thiazole ring, a bromobenzene group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of 2-aminothiophenol with α-bromoacetophenone under acidic conditions to form the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to optimize reaction conditions and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the bromobenzene group to produce aniline derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.
Biology: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It can also be explored for its antifungal and antiviral properties.
Medicine: This compound has been studied for its potential use in cancer therapy. Its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation makes it a candidate for drug development.
Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer therapy, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Molecular Targets and Pathways:
Enzyme inhibition: Targeting specific bacterial enzymes involved in cell wall synthesis or metabolic processes.
Signaling pathways: Interfering with pathways such as the MAPK/ERK pathway or PI3K/Akt pathway in cancer cells.
Comparison with Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
N-(4-(4-bromophenyl)thiazol-2-yl)-2-methoxyacetamide
N-(4-(4-bromophenyl)thiazol-2-yl)-2-hydroxyacetamide
Uniqueness: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential applications. Its methylthiophenyl group, in particular, adds to its chemical reactivity and biological significance.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMSXPQFCVWCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.